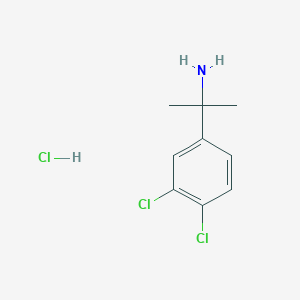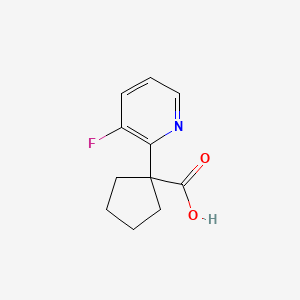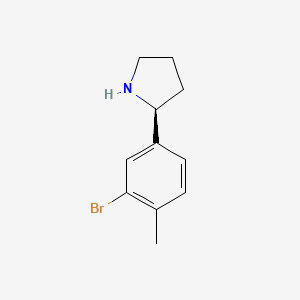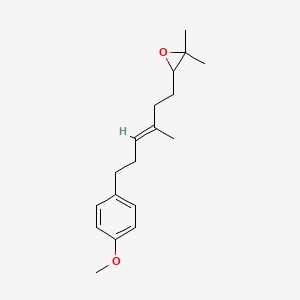
4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde is an organic compound featuring an imidazole ring substituted with an ethyl group at the 2-position and a benzaldehyde moiety at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Ethylation: The imidazole ring is then ethylated at the 2-position using ethyl iodide in the presence of a strong base such as sodium hydride.
Aldehyde Substitution: Finally, the benzaldehyde group is introduced at the 4-position through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the 4-position of the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(2-Ethyl-1H-imidazol-1-yl)benzoic acid.
Reduction: 4-(2-Ethyl-1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
科学研究应用
4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the ethyl group, which may affect its reactivity and binding properties.
4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde: Similar structure but with a methyl group instead of an ethyl group, potentially altering its steric and electronic properties.
4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde: Different substitution pattern on the imidazole ring, leading to distinct chemical behavior.
Uniqueness
4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of the ethyl group at the 2-position of the imidazole ring, which can influence its steric and electronic properties, making it a valuable compound for specific applications in synthesis and research.
属性
CAS 编号 |
88427-97-8 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC 名称 |
4-(2-ethylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-12-13-7-8-14(12)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 |
InChI 键 |
YPZOJEVDUBICBM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CN1C2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12949999.png)

![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)
![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)



![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)



![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)

